4-(1,2-Oxazol-3-ylsulfamoyl)thiophene-2-carboxamide
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Overview
Description
4-(1,2-Oxazol-3-ylsulfamoyl)thiophene-2-carboxamide is a heterocyclic compound that features both oxazole and thiophene rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Oxazol-3-ylsulfamoyl)thiophene-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the thiophene ring. One common method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TOSMIC) as a key reagent . The reaction conditions often involve the use of dimethyl acetal and hydroxylamine hydrochloride to form the oxazole ring, followed by cyclization to attach it to the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Van Leusen reaction or similar synthetic routes to ensure high yield and purity. The use of automated synthesis and purification techniques would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Oxazol-3-ylsulfamoyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the thiophene ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the oxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-(1,2-Oxazol-3-ylsulfamoyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,2-Oxazol-3-ylsulfamoyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one.
Thiophene Derivatives: Compounds such as suprofen and articaine, which have similar thiophene frameworks.
Uniqueness
4-(1,2-Oxazol-3-ylsulfamoyl)thiophene-2-carboxamide is unique due to the combination of the oxazole and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
4-(1,2-oxazol-3-ylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4S2/c9-8(12)6-3-5(4-16-6)17(13,14)11-7-1-2-15-10-7/h1-4H,(H2,9,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMUEWMIYPSZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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